Synthetic Versatility: 6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Halogenated Analog
The 6-bromo substituent on the benzothiazole core provides a well-established synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the scaffold. In contrast, the non-halogenated analog N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine (CAS 862820-91-5) lacks this reactive site, rendering it inert to similar diversification chemistries [1]. Quantitative assessment: the brominated derivative has a calculated heavy atom count of 19 versus 17 for the non-brominated analog, and a molecular weight of 337.24 versus 258.34 g/mol, reflecting the additional mass and steric bulk conferred by the bromine .
| Evidence Dimension | Presence of synthetic handle (aryl bromide) for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Contains C-Br bond at 6-position; molecular weight 337.24 g/mol; 19 heavy atoms |
| Comparator Or Baseline | CAS 862820-91-5 (non-brominated analog): no aryl halide; molecular weight 258.34 g/mol; 17 heavy atoms |
| Quantified Difference | ΔMW = +78.90 g/mol (bromine atomic mass contribution); aryl bromide vs. aryl-H (absent reactive handle) |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; synthetic utility validated by precedent in 6-bromobenzothiazole chemistry (see 2-amino-6-bromobenzothiazole, CAS 15864-32-1) |
Why This Matters
The 6-bromo handle enables library synthesis and structure-activity relationship (SAR) exploration that is impossible with the non-halogenated analog, making the brominated compound the preferred choice for medicinal chemistry programs requiring scaffold diversification.
- [1] Thiazole.com. New Learning Discoveries About 15864-32-1: 6-Bromobenzo[d]thiazol-2-amine as synthetic intermediate. View Source
